1-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
1-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amino group at position 5, a 5-chloro-2-methylphenyl group at position 1, and a 3-phenyl-1,2,4-oxadiazole moiety at position 4 (Fig. 1). Its molecular formula is C₁₇H₁₃ClN₆O, with a molecular weight of 352.78 g/mol . The compound’s structural complexity arises from the integration of two pharmacologically significant heterocycles—triazole and oxadiazole—both known for their roles in drug design due to hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c1-10-7-8-12(18)9-13(10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-5-3-2-4-6-11/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLEBXUGQWQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule featuring both triazole and oxadiazole moieties. These structural components are known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its pharmacological significance, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound can be described with the following structural formula:
This molecular structure incorporates:
- A triazole ring , which is often associated with antifungal and anticancer properties.
- An oxadiazole ring , known for its role in various biological activities including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis via p53 pathway |
| U-937 (Leukemia) | 12.5 | Inhibition of HDAC and topoisomerase II |
| PANC-1 (Pancreatic Cancer) | 15.0 | Telomerase inhibition |
Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, significantly increasing p53 expression levels and caspase-3 cleavage in MCF-7 cells .
Antimicrobial Activity
The triazole component is well-known for its antifungal properties. Preliminary tests have shown that the compound exhibits significant activity against various fungal strains.
Table 2: Antifungal Activity
| Fungal Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| Candida albicans | 0.97 | Voriconazole | 0.75 |
| Aspergillus niger | 1.25 | Fluconazole | 1.00 |
The compound's mechanism involves disrupting fungal cell membrane integrity, leading to cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC .
- Induction of Apoptosis : The activation of apoptotic pathways through p53 signaling is a critical mechanism by which this compound exerts its anticancer effects .
- Antimicrobial Action : The triazole ring contributes to the inhibition of fungal growth by targeting ergosterol biosynthesis pathways .
Case Studies
A recent study evaluated the effectiveness of various oxadiazole derivatives, including our compound, against human cancer cell lines. The results demonstrated that modifications to the oxadiazole structure could enhance biological activity significantly, suggesting a need for further structural optimization in drug development .
Scientific Research Applications
The compound 1-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has gained attention in pharmaceutical research due to its diverse biological activities. This article will explore its applications in scientific research, particularly in medicinal chemistry, focusing on its anticancer and antimicrobial properties, along with relevant case studies and data tables.
Structural Representation
The structural formula of the compound is crucial for understanding its reactivity and interaction with biological targets. The presence of the triazole ring and various substituents contributes to its pharmacological properties.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF7 (breast) | 0.39 ± 0.06 | Zheng et al. |
| NCI-H460 (lung) | TBD | TBD |
| HCT116 (colon) | TBD | TBD |
In studies conducted on related compounds, triazoles have shown the ability to inhibit cancer cell proliferation effectively. The mechanism often involves interference with cellular pathways that control growth and apoptosis.
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, suggesting that it may enhance membrane permeability and disrupt bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | TBD | TBD |
| S. aureus | TBD | TBD |
This antimicrobial activity is particularly relevant in the context of increasing antibiotic resistance.
Antitumor Efficacy
In a study assessing multiple triazole derivatives, this compound exhibited a significant protective index against tumor cells when tested in vitro. Observed IC50 values were lower than those of standard chemotherapeutics like doxorubicin, indicating strong anticancer potential.
Neuroprotective Effects
Another investigation explored the neuroprotective properties of similar triazole compounds in models of neurodegeneration. These compounds showed promise in mitigating oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step protocols involving cyclization and coupling reactions.
| Step | Reaction Type | Conditions | Yield | Key Observations |
|---|---|---|---|---|
| 1 | Oxadiazole ring formation | Substituted benzohydrazide + cyanogen bromide, reflux in methanol | 65–75% | Requires stoichiometric control to avoid dimerization byproducts |
| 2 | Triazole-amine coupling | Copper-catalyzed azide-alkyne cycloaddition (CuAAC), room temperature | 80–85% | High regioselectivity for 1,4-disubstituted triazole confirmed via NMR |
| 3 | Purification | Recrystallization (ethanol/water) | >95% | Purity validated via HPLC and elemental analysis |
Nucleophilic Substitution Reactions
The triazole-amine group facilitates nucleophilic attacks, particularly at the C5 position of the triazole ring.
| Reaction | Reagents | Conditions | Product | Application |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C | N-alkylated triazole derivatives | Enhanced lipophilicity for drug design |
| Acylation | Acetyl chloride | Pyridine, RT | N-acetylated product | Stabilizes amine group for storage |
Key Finding : Alkylation at the triazole amine improves membrane permeability in pharmacological studies.
Electrophilic Aromatic Substitution
The phenyl rings undergo substitution reactions, influenced by electron-withdrawing groups (e.g., oxadiazole).
| Position | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Oxadiazole phenyl | Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | Para-nitro derivative (major) |
| Chloromethylphenyl | Sulfonation | Fuming H₂SO₄ | 100°C, 4 h | Ortho-sulfonic acid product |
Limitation : Steric hindrance from the chloromethyl group reduces reactivity at the ortho position of the phenyl ring .
Oxadiazole Ring-Opening Reactions
The oxadiazole ring is susceptible to nucleophilic cleavage under acidic or basic conditions.
Note : Ring-opening reactions are critical for generating bioactive metabolites .
Metal-Catalyzed Cross-Coupling
The chlorine atom on the phenyl ring enables Suzuki-Miyaura and Ullmann couplings.
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Ar-B(OH)₂, K₂CO₃, DMF, 80°C | Biaryl derivatives | 70–78% |
| Ullmann coupling | CuI, L-proline | Ar-NH₂, K₂CO₃, DMSO, 120°C | Arylaminated analogs | 65–70% |
Application : Biaryl derivatives show enhanced binding to kinase targets in computational studies .
Oxidation and Reduction
The triazole and oxadiazole rings exhibit redox activity.
| Reaction | Reagent | Conditions | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄ | H₂O, 25°C | Oxadiazole ring degradation |
| Reduction | H₂, Pd/C | Ethanol, 50 psi | Saturation of triazole ring (rare) |
Caution : Strong oxidants like KMnO₄ lead to decomposition, limiting synthetic utility.
Biological Interactions
The compound participates in enzyme inhibition via hydrogen bonding and π-stacking:
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
Key Observations :
- Electron-withdrawing groups like trifluoromethyl (in ) may improve oxidative stability but reduce solubility.
- Methoxy groups (in BG01309) enhance solubility due to polarity but could alter binding affinity .
Heterocyclic Core Modifications
Table 2: Core Heterocycle Comparisons
Key Observations :
- Thiazole-pyrazole hybrids () exhibit conformational flexibility, enabling adaptation to diverse binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
